Benzobarbital

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

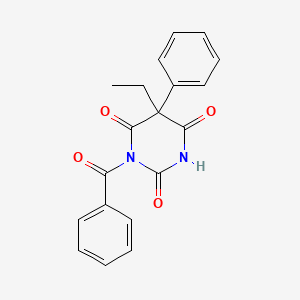

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWPJIFTHVQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046138 | |

| Record name | Benzobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-80-9 | |

| Record name | Benzonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzobarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzobarbital's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzobarbital (also known as Benzonal) is a barbiturate derivative utilized for its anticonvulsant properties in the treatment of epilepsy.[1] Like other members of the barbiturate class, its primary mechanism of action involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3] This guide provides a detailed examination of the molecular interactions between this compound and the GABA-A receptor, summarizing available quantitative data, outlining key experimental protocols for its study, and visualizing the core signaling pathways. While specific quantitative data for this compound is sparse in the reviewed literature, its pharmacological profile is closely aligned with that of phenobarbital.[4] Therefore, data from phenobarbital and other well-studied barbiturates such as pentobarbital are used to illustrate the quantitative aspects of this interaction.

The GABA-A Receptor: Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex typically composed of five subunits arranged around a central chloride (Cl⁻) ion pore.[5] The most common subunit composition in the CNS is two α, two β, and one γ subunit.[6] The binding of the endogenous neurotransmitter GABA to its sites—located at the interface between the α and β subunits—triggers a conformational change in the receptor, opening the channel and allowing Cl⁻ ions to flow into the neuron.[5] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[2]

The GABA-A receptor complex possesses multiple distinct binding sites for various molecules, which allows for complex regulation of its activity.[7] Besides the GABA binding sites, there are allosteric sites for benzodiazepines (at the α/γ subunit interface), barbiturates, neurosteroids, and anesthetics.[6][7] These allosteric modulators do not open the channel directly but influence the receptor's response to GABA.[8]

Core Mechanism of Action of this compound

This compound exerts its effects on the GABA-A receptor through a multi-faceted mechanism that is concentration-dependent. It acts as a positive allosteric modulator, a direct agonist at higher concentrations, and a channel blocker at very high concentrations.[2][9]

Positive Allosteric Modulation

At therapeutic concentrations, this compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA and benzodiazepine binding sites.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, rather than the frequency of opening which is characteristic of benzodiazepines.[10] This prolonged channel opening enhances the total influx of chloride ions for each GABA-binding event, leading to a more profound and sustained hyperpolarization of the neuron.[2][3] This potentiation of GABAergic inhibition is the primary mechanism behind the anticonvulsant and sedative effects of this compound.[3]

Direct Receptor Activation

At higher concentrations, barbiturates like this compound can directly activate the GABA-A receptor, even in the absence of GABA.[9] This agonist-like effect causes the chloride channel to open, contributing to a powerful inhibitory effect on the CNS. This direct activation is a key reason why barbiturates have a lower therapeutic index and a higher risk of overdose compared to benzodiazepines, which require the presence of GABA to exert their effect.[11]

Channel Blockade

At very high, supratherapeutic concentrations (in the millimolar range), barbiturates can physically block the open chloride channel pore.[9] This action limits the maximum current that can pass through the channel, even in the presence of GABA or the barbiturate itself. This blocking effect contributes to the profound CNS depression seen in barbiturate overdose.[9]

Quantitative Analysis of Barbiturate-GABA-A Receptor Interaction

Table 1: Potency of Barbiturates for Positive Allosteric Modulation of GABA-A Receptors

| Barbiturate | Effect | EC₅₀ | Experimental System |

|---|---|---|---|

| Phenobarbital | Increased IPSC decay time constant | 144 µM | Rat neocortical neurons |

| Pentobarbital | Increased IPSC decay time constant | 41 µM | Rat neocortical neurons |

| Amobarbital | Increased IPSC decay time constant | 103 µM | Rat neocortical neurons |

Data sourced from voltage-clamp recordings in rat brain slices.[12]

Table 2: Potency of Barbiturates for Direct Activation of GABA-A Receptors

| Barbiturate | Effect | EC₅₀ | Experimental System |

|---|---|---|---|

| Phenobarbital | Direct activation of Cl⁻ current | 3.0 mM | Cultured rat hippocampal neurons |

| Pentobarbital | Direct activation of Cl⁻ current | 0.33 mM | Cultured rat hippocampal neurons |

| Phenobarbital | Shunting of neuronal firing by agonism | 133 µM | Rat neocortical neurons |

Data sourced from whole-cell voltage clamp recordings.[12]

Table 3: Potency of Barbiturates for Channel Block of GABA-A Receptors

| Barbiturate | Effect | IC₅₀ | Experimental System |

|---|---|---|---|

| Phenobarbital | Block of potentiated GABA currents | 12.9 mM | Cultured rat hippocampal neurons |

| Pentobarbital | Block of potentiated GABA currents | 2.8 mM | Cultured rat hippocampal neurons |

Data sourced from whole-cell voltage clamp recordings.[13]

Experimental Protocols

The characterization of this compound's effects on GABA-A receptors involves sophisticated techniques such as radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound for a receptor. A competitive binding assay would be used to determine the Ki of this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific radioligand binding site on the GABA-A receptor.

Materials:

-

Rat brain tissue or cells expressing GABA-A receptors.

-

Homogenization Buffer (e.g., 0.32 M sucrose, pH 7.4).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [³H]muscimol for the GABA site, or a specific barbiturate site radioligand if available).

-

Unlabeled this compound at various concentrations.

-

Compound for determining non-specific binding (e.g., high concentration of unlabeled GABA).

-

Centrifuge, tissue homogenizer, scintillation counter, glass fiber filters.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in ice-cold Binding Buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of Binding Buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein (e.g., 0.1-0.2 mg), a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of unlabeled this compound.

-

Include tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + saturating concentration of unlabeled GABA).

-

Incubate the tubes at 4°C for a specified time (e.g., 45 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is ideal for studying ion channels expressed in large cells, such as Xenopus laevis oocytes.

Objective: To characterize the effects of this compound (potentiation of GABA currents, direct activation, and block) on specific GABA-A receptor subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Microinjection system.

-

TEVC amplifier, headstages, microelectrodes, and data acquisition system.

-

Recording chamber and perfusion system.

-

Solutions: ND96 buffer, GABA solutions, this compound solutions.

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes, typically using a collagenase treatment.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 buffer.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).

-

To test for potentiation, apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current, then co-apply the same GABA concentration with varying concentrations of this compound and measure the increase in current amplitude.

-

To test for direct activation, apply varying concentrations of this compound in the absence of GABA and record any elicited current.

-

To test for channel block, apply a high concentration of GABA to elicit a maximal or near-maximal current, then co-apply with very high concentrations of this compound (e.g., >1 mM) and measure the reduction in current.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents elicited in each condition.

-

For potentiation and direct activation, plot the normalized response against the logarithm of the this compound concentration and fit with the Hill equation to determine the EC₅₀.

-

For channel block, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, visualize the key structures and pathways involved in this compound's mechanism of action.

Caption: GABA-A receptor structure with key ligand binding sites.

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Caption: Experimental workflow for a TEVC recording.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Wikipedia:WikiProject Pharmacology/Lists of pages/Pharmacology articles - Wikipedia [en.wikipedia.org]

- 9. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis of Benzobarbital and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative chemical synthesis pathways for Benzobarbital and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic routes to support research and development in medicinal chemistry.

Core Synthesis of the Barbiturate Scaffold

The foundational structure of this compound and its derivatives is the barbituric acid ring. The most prevalent method for constructing this core is the condensation reaction between a disubstituted malonic ester and urea.

Condensation of Diethyl Malonate and Urea

This classical method involves the reaction of diethyl malonate or its derivatives with urea in the presence of a strong base, typically sodium ethoxide. The general reaction scheme is as follows:

Navigating the Pharmacokinetic Landscape of Benzobarbital in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzobarbital, a barbiturate derivative, holds therapeutic interest for its anticonvulsant properties. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for preclinical and clinical development. However, a comprehensive pharmacokinetic dataset for this compound in rodent models is notably scarce in publicly available literature. It is widely understood that this compound acts as a prodrug, being substantially metabolized to phenobarbital, its primary active metabolite. Consequently, the pharmacokinetic profile of phenobarbital in rodents serves as a critical and informative surrogate for predicting the in vivo behavior of this compound.

This technical guide provides a detailed overview of the pharmacokinetic profile of what can be expected following this compound administration in rodent models, based on extensive data available for its principal metabolite, phenobarbital. This document summarizes key pharmacokinetic parameters, outlines detailed experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.

Introduction: The this compound-Phenobarbital Connection

This compound is structurally related to phenobarbital, with a key difference being the presence of a benzyl group at the N1 position of the barbiturate ring. In vivo, this benzyl group is cleaved, leading to the formation of phenobarbital. This metabolic conversion is a cornerstone of this compound's pharmacological activity and dictates that its pharmacokinetic assessment is intrinsically linked to the measurement of phenobarbital concentrations.

Below is a simplified representation of the metabolic conversion of this compound to phenobarbital.

Caption: Metabolic conversion of this compound to Phenobarbital.

Pharmacokinetic Profile of Phenobarbital in Rodent Models

The following tables summarize key pharmacokinetic parameters of phenobarbital in rats and mice, which are indicative of the expected profile after this compound administration. These values are compiled from multiple studies and can vary based on factors such as rodent strain, age, sex, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Phenobarbital in Rats

| Parameter | Route of Administration | Value | Species/Strain | Reference |

| Elimination Half-life (t½) | Intravenous | 11 ± 2 hours | Rat | [1] |

| Volume of Distribution (Vd) | Intravenous | 0.78 L/kg | Mouse | [2] |

| Clearance (CL) | Intravenous | 11.9 - 23.0 mL/hr | Zucker and Sprague-Dawley Rats | [3] |

| EC50 (Total Serum) | Intravenous | 76 ± 9 mg/L | Rat | [1] |

| EC50 (Brain) | Intravenous | 50 ± 8 mg/kg | Rat | [1] |

Table 2: Pharmacokinetic Parameters of Phenobarbital in Mice

| Parameter | Route of Administration | Value | Species/Strain | Reference |

| Elimination Half-life (t½) | Intravenous | 7.5 hours | Mouse | [2] |

| Elimination Half-life (t½) | Intraperitoneal | 15.8 hours | Immature CD1 Mice | |

| Volume of Distribution (Vd) | Intravenous | 0.78 L/kg | Mouse | [2] |

Detailed Experimental Protocols

This section outlines standardized methodologies for conducting pharmacokinetic studies of barbiturates in rodent models.

Animal Models

-

Species: Sprague-Dawley rats, Wistar rats, C57BL/6 mice, CD1 mice are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the facility is recommended before any experimental procedures.

Drug Administration

A typical experimental workflow for a rodent pharmacokinetic study is illustrated below.

Caption: Experimental workflow for a rodent pharmacokinetic study.

-

Formulation: this compound can be formulated in a suitable vehicle such as a solution of saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose.

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.[4]

-

Intravenous (IV): Administered via a cannulated vein (e.g., tail vein or jugular vein).

-

Blood Sample Collection

-

Sites: Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.

-

Anticoagulant: Blood samples are typically collected in tubes containing an anticoagulant such as EDTA or heparin.

-

Plasma/Serum Preparation: Samples are centrifuged to separate plasma or allowed to clot to obtain serum. The resulting supernatant is then stored, typically at -80°C, until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolite phenobarbital in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove proteins and other interfering substances from the plasma/serum samples before analysis.

Metabolic Pathways and Excretion

As previously mentioned, the primary metabolic pathway for this compound is N-debenzylation to phenobarbital. Phenobarbital itself undergoes further metabolism, primarily through hydroxylation by cytochrome P450 enzymes in the liver, to form inactive metabolites such as p-hydroxyphenobarbital, which are then conjugated and excreted.[1]

Caption: ADME pathway for this compound in rodents.

Conclusion and Future Directions

The pharmacokinetic profile of this compound in rodent models is largely dictated by its rapid and extensive conversion to phenobarbital. Therefore, a thorough understanding of phenobarbital's pharmacokinetics is essential for any research involving this compound. The data and protocols presented in this guide provide a solid foundation for designing and interpreting preclinical studies.

Future research should focus on directly characterizing the pharmacokinetics of this compound itself, including its absorption rate and the kinetics of its conversion to phenobarbital in various rodent models. Such studies would provide a more complete picture and enable more precise pharmacokinetic/pharmacodynamic (PK/PD) modeling, ultimately aiding in the translation of preclinical findings to clinical applications.

References

- 1. Pharmacokinetic modeling of the anticonvulsant action of phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of phenobarbital and propylhexedrine after administration of barbexaclone in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenobarbital in the genetically obese Zucker rat. I. Pharmacokinetics after acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenobarbital pharmacokinetics in rat as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Metabolic Pathways of Benzobarbital in the Liver

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of benzobarbital, a barbiturate derivative with anticonvulsant properties, with a primary focus on its biotransformation within the liver. This compound undergoes extensive hepatic metabolism, primarily through oxidation, glucuronidation, and N-dealkylation, to facilitate its excretion from the body. A significant aspect of its pharmacology is its ability to induce hepatic microsomal enzymes, which has profound implications for drug-drug interactions. This guide details the key enzymes involved, the resulting metabolites, and the signaling pathways governing enzyme induction. Methodologies for studying this compound metabolism are also presented, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, also known as benzonal, is a barbiturate derivative utilized for its anticonvulsant effects in the treatment of epilepsy.[1] Like other xenobiotics, its pharmacological activity and duration of action are largely determined by its metabolic fate within the body, predominantly in the liver. Understanding the intricacies of this compound's metabolic pathways is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety. This guide synthesizes the current knowledge on the hepatic metabolism of this compound, providing detailed information on the enzymatic processes, metabolites, and regulatory mechanisms.

Core Metabolic Pathways

The hepatic metabolism of this compound is a multi-step process designed to increase its water solubility and facilitate its elimination. The primary pathways involved are Phase I oxidation and N-dealkylation, followed by Phase II glucuronidation.

Phase I Metabolism: Oxidation and N-dealkylation

Phase I reactions introduce or expose functional groups on the this compound molecule, preparing it for subsequent conjugation reactions.

-

Oxidation: The initial and a major metabolic step is the oxidation of the phenyl group of this compound, catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP2C9 and CYP2C19 have been identified as key players in this process.[2] This hydroxylation reaction results in the formation of hydroxylated derivatives, with 3'-hydroxythis compound being a significant metabolite.[2]

-

N-dealkylation: this compound can also undergo N-dealkylation, a process that cleaves the benzoyl group from the nitrogen atom of the barbiturate ring. This metabolic route is significant as it leads to the formation of phenobarbital, another potent anticonvulsant with a well-characterized metabolic profile and enzyme-inducing properties. The slow formation of phenobarbital from this compound is thought to contribute to its therapeutic effect while potentially reducing some of the side effects associated with direct phenobarbital administration.[3]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, the hydroxylated metabolites of this compound undergo Phase II conjugation reactions, primarily glucuronidation.[2] This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5] The resulting glucuronide conjugates are significantly more water-soluble and are readily excreted from the body via urine.[2]

Key Metabolic Enzymes and Quantitative Data

While specific kinetic data for this compound metabolism is sparse in the literature, the key enzyme families have been identified. Due to the close structural and metabolic relationship between this compound and its metabolite phenobarbital, quantitative data for phenobarbital is often used as a surrogate to understand the general kinetics of barbiturate metabolism.

Table 1: Key Enzymes in this compound Metabolism

| Metabolic Pathway | Enzyme Family | Specific Isoforms (putative) |

| Oxidation | Cytochrome P450 | CYP2C9, CYP2C19[2] |

| N-dealkylation | Cytochrome P450 | Not explicitly identified, but likely CYP isoforms |

| Glucuronidation | UDP-glucuronosyltransferase | UGT1A family (by analogy with phenobarbital) |

Table 2: Representative Michaelis-Menten Constants (Km and Vmax) for Phenobarbital Metabolism (as a proxy for this compound)

Note: This data is for phenobarbital and serves as an illustrative example of barbiturate metabolism kinetics. Specific values for this compound may differ.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Liver Microsomes (Phenobarbital-induced) | 3'-azido-3'-deoxythymidine (AZT) | 13,000 | 0.98 | [6] |

It is important to note that Km and Vmax values can vary significantly depending on the experimental system (e.g., recombinant enzymes, liver microsomes, hepatocytes), species, and specific substrate used.

Enzyme Induction

A critical aspect of this compound pharmacology is its ability to induce the expression of hepatic microsomal enzymes, a property it shares with its metabolite, phenobarbital.[1][7] This induction can accelerate the metabolism of co-administered drugs, potentially leading to decreased efficacy.

Signaling Pathways of Enzyme Induction

The induction of CYP enzymes by barbiturates like phenobarbital (and by extension, this compound) is primarily mediated by the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[8]

-

CAR Activation: Phenobarbital is a classic activator of CAR. The activation is indirect and involves a signaling cascade that leads to the dephosphorylation of CAR, its translocation to the nucleus, and subsequent heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA of target genes, such as those encoding CYP2B enzymes, to enhance their transcription.[6][9]

-

PXR Activation: In humans, phenobarbital can also directly bind to and activate PXR, which also forms a heterodimer with RXR and induces the expression of target genes, notably CYP3A4.[10][11]

The induction of these enzymes leads to an accelerated metabolism of a wide range of substrates, including steroid hormones, other drugs, and this compound itself (autoinduction).

Experimental Protocols

Studying the metabolic pathways of this compound involves a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound in human liver microsomes.

Objective: To determine the rate of metabolism of this compound by human liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM).

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold solution of acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analytical Quantification: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[1][12]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Quantification of this compound and its Metabolites in Plasma

This protocol outlines a general procedure for the simultaneous quantification of this compound and its major metabolite, phenobarbital, in plasma samples.

Objective: To measure the concentrations of this compound and phenobarbital in plasma for pharmacokinetic studies.

Materials:

-

Plasma samples

-

This compound and phenobarbital reference standards

-

Internal standard (e.g., another barbiturate)

-

Acetonitrile (for protein precipitation)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard and acetonitrile to precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube.

-

Analysis: Inject a portion of the supernatant into the HPLC-UV or LC-MS/MS system for analysis.

-

Quantification: Create a calibration curve using known concentrations of this compound and phenobarbital standards to quantify the analytes in the plasma samples.

Visualizations

Diagrams of Metabolic Pathways and Experimental Workflows

Caption: Overview of the primary metabolic pathways of this compound in the liver.

Caption: A typical experimental workflow for an in vitro metabolism study of this compound.

Caption: Simplified signaling pathway for CYP enzyme induction by this compound.

Conclusion

The hepatic metabolism of this compound is a complex process involving multiple enzymatic pathways, with oxidation and glucuronidation being the most prominent. Its significant potential for drug-drug interactions, mediated by the induction of key metabolic enzymes like CYP2C9, CYP2C19, and CYP3A4 through the activation of CAR and PXR nuclear receptors, necessitates careful consideration in clinical practice. While a complete quantitative understanding of this compound's metabolic kinetics is still evolving, the methodologies and pathways outlined in this guide provide a robust framework for researchers and drug development professionals. Further studies are warranted to elucidate the specific kinetic parameters of this compound metabolism to refine its therapeutic application and predict its interaction profile with greater precision.

References

- 1. researchgate.net [researchgate.net]

- 2. Dose-related effects of phenobarbital on hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenobarbital inducible UDP-glucuronosyltransferase is responsible for glucuronidation of 3'-azido-3'-deoxythymidine: characterization of the enzyme in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic Clearance – Pharmacokinetics [sepia2.unil.ch]

- 8. Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KINETICS OF DRUG METABOLISM BY HEPATIC MICROSOMES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Active-site characteristics of CYP2C19 and CYP2C9 probed with hydantoin and barbiturate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BIO-ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION FOR ESTIMATION OF PHENOBARBITAL IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS | Semantic Scholar [semanticscholar.org]

In Vitro Characterization of Benzobarbital's Anticonvulsant Properties: A Technical Guide

Introduction: Benzobarbital is a barbiturate derivative recognized for its anticonvulsant properties and has been applied in the treatment of various forms of epilepsy.[1] As with other barbiturates, its primary mechanism of action is centered on the modulation of inhibitory and excitatory neurotransmission within the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its molecular mechanisms, quantitative data from relevant assays, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's anticonvulsant effects are multifaceted, primarily involving the enhancement of GABAergic inhibitory pathways and the attenuation of glutamatergic excitatory signals.[1][3] Additionally, it modulates the activity of voltage-gated ion channels.[1]

-

Positive Allosteric Modulation of GABA-A Receptors: The principal mechanism is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the main inhibitory neurotransmitter in the brain.[1][4] Its binding to the GABA-A receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron, which makes it less likely to fire an action potential.[1][4] this compound, acting as a positive allosteric modulator, binds to a distinct site on the receptor and enhances the effect of GABA.[1][2][4] Unlike benzodiazepines which increase the frequency of channel opening, barbiturates like this compound increase the duration of the chloride channel opening, leading to a more sustained inhibitory effect.[1][5][6][7]

-

Inhibition of Excitatory Neurotransmission: this compound can reduce excitatory neurotransmission mediated by glutamate, the brain's primary excitatory neurotransmitter.[1] This can be achieved by inhibiting glutamate release or by blocking its receptors, such as AMPA and NMDA receptors, further contributing to the suppression of neuronal hyperexcitability.[1][8][9]

-

Modulation of Voltage-Gated Ion Channels: The compound also influences voltage-gated sodium and calcium channels.[1] By modulating these channels, this compound can dampen the depolarization phase of action potentials, thereby reducing neuronal excitability.[1]

Signaling Pathway Diagram

The following diagram illustrates the primary mechanism of this compound at the GABA-A receptor, leading to neuronal inhibition.

Caption: this compound enhances GABA-A receptor activity, increasing Cl⁻ influx and neuronal inhibition.

Quantitative Data Summary

While specific Ki or IC₅₀ values for this compound are not widely available in public literature, data from analogous barbiturates and expected activities can be summarized. The anticonvulsant effect is known to be stereoselective, with the (R)-enantiomer being more potent.[2][10]

| Assay Type | Target | Parameter | Expected Value/Effect | Reference Compound |

| Receptor Binding Assay | GABA-A Receptor | Ki | Low µM range | Phenobarbital |

| Electrophysiology | GABA-A Receptor | % Potentiation of GABA current | Significant increase at 10-100 µM | Pentobarbital[11] |

| Electrophysiology | Voltage-Gated Na⁺ Channels | % Inhibition | Moderate inhibition at high µM concentrations | Pentobarbital[12] |

| Neurotransmitter Release | Glutamate Release | % Inhibition | Concentration-dependent decrease | General Barbiturates[1] |

| In Vitro Seizure Model | Hippocampal Slices (4-AP induced) | Reduction in epileptiform bursts | Effective at 50-200 µM | Phenobarbital[13] |

Note: The data presented is illustrative, based on the known pharmacology of the barbiturate class. Specific experimental validation for this compound is required.

Key Experimental Protocols

This protocol is designed to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or transfected cell lines (e.g., HEK293 cells expressing specific GABA-A receptor subunits).

Objective: To quantify the potentiation of GABA-evoked currents by this compound.

Methodology:

-

Cell Preparation: Culture primary hippocampal neurons or HEK293 cells transiently expressing α1β2γ2L GABA-A receptor subunits. Plate cells on glass coverslips suitable for microscopy.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

-

-

Recording:

-

Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance).

-

Clamp the cell membrane potential at -60 mV.

-

Establish a baseline by applying a sub-maximal concentration of GABA (e.g., 1-3 µM) for 2-5 seconds using a rapid solution exchange system.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 µM to 100 µM).

-

-

Data Analysis:

-

Measure the peak amplitude of the inward chloride current in the absence and presence of this compound.

-

Calculate the percentage potentiation: ((I_this compound / I_GABA) - 1) * 100.

-

Plot a concentration-response curve to determine the EC₅₀ of this compound's potentiating effect.

-

This protocol determines the binding affinity of this compound to the GABA-A receptor complex using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the benzodiazepine/barbiturate site.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the resulting pellet (P2 fraction) in fresh buffer.

-

Assay:

-

In a 96-well plate, add membrane homogenate, a radioligand (e.g., [³H]-flunitrazepam for the benzodiazepine site or [³⁵S]-TBPS for the picrotoxin site sensitive to barbiturates), and varying concentrations of unlabeled this compound.

-

Total Binding: Radioligand + membrane.

-

Non-specific Binding: Radioligand + membrane + a saturating concentration of a known unlabeled ligand (e.g., Diazepam or Pentobarbital).

-

Displacement: Radioligand + membrane + this compound.

-

-

Incubation & Filtration: Incubate the plate at a specified temperature (e.g., 4°C) for 60-90 minutes. Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Anticonvulsant Screening Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a potential anticonvulsant compound like this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 9. Effect of anesthetic and convulsant barbiturates on N-methyl-D-aspartate receptor-mediated calcium flux in brain membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentobarbital suppresses human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synaptic and non-synaptic actions of barbiturates on neurons of the cortico-thalamcortical system - UBC Library Open Collections [open.library.ubc.ca]

Discovery and developmental history of Benzobarbital as a barbiturate

This protocol describes an efficient method for the synthesis of Benzobarbital using phenobarbital and benzoyl chloride with 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

Phenobarbital (0.10 mol)

-

Benzoyl chloride (0.102 mol)

-

4-dimethylaminopyridine (DMAP) (3% mass fraction relative to phenobarbital)

-

Triethylamine (0.102 mol)

-

Benzene (125 mL)

-

Ethanol (95% and 70%)

-

Three-neck flask (250 mL)

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

To a 250 mL three-neck flask, add 0.10 mol of phenobarbital, 3% DMAP, 125 mL of benzene, and 0.102 mol of triethylamine.

-

Stir the mixture and heat to a temperature of 30-40°C.

-

Add 0.102 mol of benzoyl chloride dropwise over approximately 30 minutes.

-

Increase the reaction temperature to 50-55°C.

-

Monitor the reaction progress using TLC until the starting materials are no longer detectable (approximately 1.5 hours).

-

After the reaction is complete, cool the mixture and filter to remove the triethylamine hydrochloride salt.

-

Wash the solid residue with benzene and combine the filtrates.

-

Distill off the benzene under atmospheric pressure (temperature ≤ 90°C).

-

To the residue, add 10 mL of 95% ethanol and reflux for 2 hours.

-

Add 70% ethanol to bring the total volume to 100 mL and continue stirring at atmospheric pressure for 3 hours.

-

Cool the mixture to allow for crystallization.

-

Filter the crude product and recrystallize from ethanol to obtain pure this compound.

Synthesis Pathway Diagram```dot

Caption: Mechanism of action of this compound via its active metabolite, phenobarbital.

Pharmacological Profile

As this compound is rapidly converted to phenobarbital, its pharmacological profile is largely dictated by the pharmacokinetics and pharmacodynamics of phenobarbital. The rationale for using this compound is that it may offer a smoother delivery of the active metabolite, potentially reducing some of the acute side effects associated with phenobarbital administration. Some studies suggest this compound is not inferior to phenobarbital in terms of inductive activity but has fewer drawbacks.

Quantitative Pharmacokinetic Data (of Phenobarbital)

The following table summarizes the key pharmacokinetic parameters of phenobarbital, the active metabolite of this compound, in adults.

| Parameter | Value | Description |

| Bioavailability (Oral) | ~90% | The fraction of the drug that reaches systemic circulation. |

| Time to Peak (Oral) | 2 - 4 hours | Time to reach maximum plasma concentration after oral administration. |

| Volume of Distribution (Vd) | 0.54 ± 0.03 L/kg | The apparent volume into which the drug distributes in the body. |

| Protein Binding | 20 - 45% | The extent to which the drug binds to plasma proteins. |

| Metabolism | Hepatic (CYP2C19) | Primarily metabolized in the liver. |

| Elimination Half-life | 53 - 118 hours | The time required for the plasma concentration to reduce by half. |

| Clearance | 3.8 ± 0.77 mL/h/kg | The rate at which the drug is cleared from the body. |

| Excretion | 25% unchanged in urine | A portion of the drug is excreted by the kidneys without being metabolized. |

Data are presented as mean ± standard deviation where applicable.

Clinical Development and Applications

This compound has been primarily used for its anticonvulsant effects in the treatment of various forms of epilepsy. Its development was driven by the need for antiepileptic drugs with the efficacy of phenobarbital but with a better safety and tolerability profile. Clinical experience, largely from Russia and Eastern European countries, suggests it is an effective anticonvulsant.

In addition to epilepsy, this compound has been explored for other indications where phenobarbital is used, such as insomnia and neonatal hemolytic disease, due to its liver enzyme-inducing properties.

While direct comparative clinical trial data is limited in Western literature, the premise of its use is that as a prodrug, this compound may lead to more stable plasma concentrations of phenobarbital, potentially mitigating some of the sedative and cognitive side effects. However, like phenobarbital, it is a potent inducer of hepatic enzymes (e.g., cytochrome P450), which can lead to numerous drug-drug interactions. The side effects are generally similar to those of phenobarbital and can include drowsiness, dizziness, cognitive impairment, and mood changes.

Experimental Protocols: Anticonvulsant Activity Assessment

To evaluate the anticonvulsant efficacy of a compound like this compound, standardized animal models are employed. The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical test for identifying drugs effective against generalized absence and myoclonic seizures.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against clonic seizures induced by a subcutaneous injection of PTZ.

Materials:

-

Male Swiss mice (20-25 g)

-

This compound

-

Vehicle (e.g., saline with 1% Tween 80)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

-

Observation chambers (transparent)

-

Timer

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

-

Drug Preparation: Prepare solutions of this compound at various doses. The vehicle used should be non-toxic and capable of solubilizing the test compound.

-

Grouping and Administration: Divide the animals into groups (n=8-10 per group). One group will receive the vehicle (control), and the other groups will receive different doses of this compound via intraperitoneal injection.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) to ensure the drug has been absorbed and distributed to the central nervous system. This timing should be based on preliminary pharmacokinetic data.

-

PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously to each animal.

-

Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes. Record the presence or absence of generalized clonic seizures lasting for at least 5 seconds. The latency to the first seizure can also be recorded as a secondary endpoint.

-

Data Analysis: For each dose group, calculate the percentage of animals protected from seizures. The ED₅₀ (the dose that protects 50% of the animals) can then be calculated using a statistical method such as probit analysis.

Experimental Workflow Diagram

Caption: Workflow for evaluating anticonvulsant activity using the PTZ model.

Conclusion

This compound represents a thoughtful development in the long history of barbiturate therapy. By designing it as a prodrug of the well-established anticonvulsant phenobarbital, its developers aimed to refine its therapeutic profile, potentially reducing side effects while maintaining efficacy. Its primary mechanism of action, through the potentiation of GABAergic inhibition, places it firmly within the class of effective central nervous system depressants for the management of epilepsy. While its use has been somewhat geographically limited, the principles behind its design continue to be relevant in modern drug development, where optimizing the delivery and metabolism of active compounds is a key strategy for improving therapeutic outcomes. Further direct, large-scale comparative studies with modern antiepileptic drugs would be necessary to fully elucidate its place in the current therapeutic landscape.

Physicochemical Properties of Benzobarbital: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzobarbital, a barbiturate derivative with significant applications in neuroscience research, particularly in the study of epilepsy and sedative-hypnotic mechanisms. This document details the compound's structural and chemical properties, solubility, and key partition characteristics. It also outlines detailed experimental protocols for the determination of these properties, its primary mechanism of action through the GABAergic signaling pathway, and a general workflow for the physicochemical characterization of active pharmaceutical ingredients (APIs). This guide is intended to serve as a foundational resource for researchers utilizing this compound in a laboratory setting.

Introduction

This compound, also known by the trade name Benzonal, is a derivative of barbituric acid.[1] Chemically, it is 1-benzoyl-5-ethyl-5-phenylbarbituric acid.[1] While structurally related to phenobarbital, the addition of a benzoyl group at the N1 position alters its physicochemical and pharmacokinetic properties.[2] Understanding these properties is critical for its application in research, including formulation for in vivo and in vitro studies, interpretation of experimental results, and the design of new derivatives. This guide provides an in-depth look at the essential physicochemical data and methodologies relevant to the research applications of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions and for understanding the compound's behavior in biological systems.

| Property | Value | References |

| Chemical Formula | C₁₉H₁₆N₂O₄ | [2][3] |

| Molecular Weight | 336.34 g/mol | [2] |

| Appearance | White crystalline powder, bitter taste. | [2] |

| Melting Point | 134-137 °C | [3] |

| Boiling Point | 472.83 °C (estimated) | [3] |

| Solubility | - Water: Poorly soluble. - Ethanol: Soluble. - Chloroform: Soluble. - Ether: Soluble. - DMSO: While specific quantitative data is not readily available, this compound is expected to be soluble in DMSO, a common solvent for poorly water-soluble drugs. | [2] |

| pKa (predicted) | 6.41 ± 0.10 | [3] |

| LogP (computed) | 3.3 | [3] |

| Chirality | Exists as a racemic mixture of (S)- and (R)-enantiomers. | [2] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the principal inhibitory neurotransmitter in the central nervous system. By binding to a distinct site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.[2] This mechanism is central to its anticonvulsant and sedative effects. Some evidence also suggests that this compound may modulate excitatory neurotransmission by decreasing the effects of glutamate and may interact with voltage-gated ion channels.[2]

Below is a diagram illustrating the GABAergic signaling pathway and the site of action for barbiturates like this compound.

Caption: GABAergic signaling pathway and the modulatory site of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for key experiments related to the physicochemical properties of this compound.

Synthesis of this compound from Phenobarbital

This protocol describes the synthesis of this compound via the acylation of phenobarbital using benzoyl chloride with 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

Phenobarbital

-

Benzoyl chloride

-

4-dimethylaminopyridine (DMAP)

-

Triethylamine

-

Benzene

-

Ethanol (95% and 70%)

-

Dry hydrogen chloride gas

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a 250 mL three-neck flask, add 0.10 mol of phenobarbital, 3% (mass fraction) DMAP, 125 mL of benzene, and 0.102 mol of triethylamine.

-

Stir the mixture and heat to 30-40°C.

-

Add 0.102 mol of benzoyl chloride dropwise over approximately 30 minutes.

-

Increase the temperature to 50-55°C and monitor the reaction progress using TLC until the starting material (phenobarbital) is no longer visible (approximately 1.5 hours).

-

Once the reaction is complete, pass dry hydrogen chloride gas through the reaction mixture until the pH reaches 4-5.

-

Filter the mixture while hot. Extract the collected solid twice with 100 mL of benzene.

-

Combine the filtrates and distill off the benzene under atmospheric pressure (temperature ≤ 90°C).

-

Add 10 mL of 95% ethanol to the residue and reflux for 2 hours.

-

Add 70% ethanol to a total volume of 100 mL and stir at atmospheric pressure for 3 hours to induce crystallization.

-

Filter the resulting crystals and dry to yield the final product. The product can be further purified by recrystallization from ethyl acetate.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a sparingly soluble compound like this compound.

Materials and Equipment:

-

This compound

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Organic co-solvent if necessary for initial dissolution (e.g., ethanol)

-

Calibrated pH meter with a combination pH electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a sample solution of this compound at a known concentration (e.g., 1 mM). If solubility is an issue, a known percentage of a co-solvent can be used.

-

Add 0.15 M KCl to the sample solution to maintain a constant ionic strength.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

-

Make the solution acidic (e.g., to pH 2) by adding 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a basic value (e.g., pH 12).

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This is the traditional and most reliable method for determining the LogP of a compound.

Materials and Equipment:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare pre-saturated solvents by shaking equal volumes of n-octanol and the aqueous phase together for 24 hours, then allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration.

-

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the this compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw aliquots from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

-

The experiment should be repeated at least three times to obtain an average value.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is crucial for the efficient and comprehensive physicochemical characterization of an active pharmaceutical ingredient like this compound. The following diagram outlines a typical workflow.

Caption: A general workflow for the physicochemical characterization of an API.

Quantitative Structure-Activity Relationship (QSAR) Considerations

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[4] For barbiturates, QSAR studies have historically been important in understanding the features that contribute to their sedative and anticonvulsant effects. These studies often highlight the importance of lipophilicity (LogP) for CNS penetration and activity.[2]

While general QSAR models for barbiturates exist, specific QSAR studies focusing on N-acyl or N-benzoyl derivatives of barbiturates like this compound are not widely available in the public literature. Developing such a model would require a dataset of structurally related N-acylbarbiturates with corresponding biological activity data. Researchers working on novel derivatives in this class may find it beneficial to generate such data to build predictive QSAR models for optimizing activity and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with practical experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers in the effective and reproducible use of this compound in their studies. A thorough understanding of these fundamental properties is indispensable for the rational design of experiments and the accurate interpretation of results in the fields of pharmacology and drug discovery.

References

The Structure-Activity Relationship of Benzobarbital: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzobarbital, a derivative of barbituric acid, has long been a subject of interest in the field of medicinal chemistry due to its anticonvulsant properties. As a member of the barbiturate class, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] This modulation enhances GABAergic inhibition, thereby suppressing the excessive neuronal firing characteristic of seizures.[1] Understanding the intricate relationship between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel, more effective, and safer anticonvulsant agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure of this compound

This compound, chemically known as 1-benzoyl-5-ethyl-5-phenylbarbituric acid, possesses the characteristic barbiturate heterocyclic ring system. The key features that distinguish it from other barbiturates and are crucial for its activity include:

-

The Barbiturate Core: The 2,4,6-(1H,3H,5H)-pyrimidinetrione ring is the fundamental scaffold.

-

Substitution at C5: The presence of both an ethyl and a phenyl group at the C5 position is critical for its anticonvulsant profile.

-

Substitution at N1: The defining feature of this compound is the benzoyl group attached to the N1 position of the barbiturate ring.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The anticonvulsant activity of this compound is highly dependent on the nature and substitution of its core structure. The following sections detail the SAR based on modifications at different positions of the molecule.

The Importance of the N1-Benzoyl Group

The N1-benzoyl group is a key determinant of this compound's unique pharmacological profile. While systematic studies on a wide range of N1-aroyl analogs of this compound are limited in the public domain, general principles of N-substitution in barbiturates provide valuable insights.

-

Lipophilicity and CNS Penetration: The benzoyl group significantly increases the lipophilicity of the molecule compared to its parent compound, phenobarbital. This enhanced lipophilicity facilitates crossing the blood-brain barrier, a prerequisite for central nervous system activity.

-

Steric and Electronic Effects: The size, shape, and electronic properties of the aroyl group at N1 can influence binding to the GABA-A receptor. Substituents on the phenyl ring of the benzoyl group can modulate activity through steric hindrance or by altering the electron density of the carbonyl oxygen, which may be involved in hydrogen bonding with the receptor.

Modifications at the C5 Position

The substituents at the C5 position of the barbiturate ring are well-established as critical for sedative-hypnotic and anticonvulsant activity.[3]

-

Requirement for Disubstitution: Mono-substitution at C5 generally leads to inactive compounds.[4]

-

Nature of Substituents: The presence of both an aliphatic (ethyl) and an aromatic (phenyl) group, as seen in this compound, is a common feature of many anticonvulsant barbiturates. Aromatic or alicyclic substituents at C5 are generally more potent than aliphatic substituents with the same number of carbon atoms.[3]

-

Lipophilicity and Duration of Action: The overall lipophilicity conferred by the C5 substituents influences the onset and duration of action. Increased lipophilicity generally leads to a faster onset and shorter duration of action.[3]

Quantitative Data on this compound and Related Compounds

To facilitate a clear comparison of the anticonvulsant potencies, the following table summarizes the available quantitative data for this compound and related compounds from preclinical studies. The data is primarily derived from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for anticonvulsant drugs.

| Compound/Analog | R1 | R5-Alkyl | R5-Aryl | Test Model | Animal | ED50 (mg/kg) | Reference |

| This compound | Benzoyl | Ethyl | Phenyl | MES | Mouse | Data not available | |

| scPTZ | Mouse | Data not available | |||||

| Phenobarbital | H | Ethyl | Phenyl | MES | Mouse | 20 | [5] |

| scPTZ | Mouse | 13 | [5] | ||||

| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | - | - | - | MES | Mouse | 8.3 | [1] |

| (S)-N-Benzyl-2-acetamido-3-methoxypropionamide | - | - | - | MES | Mouse | >100 | [1] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | - | - | - | MES | Mouse | 17.3 | [1] |

| Phenytoin | - | - | - | MES | Mouse | 6.5 | [1] |

| Carbamazepine | - | - | - | MES | Mouse | 11.8 | [6] |

| Valproic Acid | - | - | - | MES | Mouse | 216.9 | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant activity.

Maximal Electroshock (MES) Test

The MES test is a well-validated preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials and Equipment:

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

0.9% saline solution

-

Test compounds and vehicle

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

-

Drug Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: Conduct the test at the time of peak effect of the drug, determined from preliminary time-course studies.

-

Induction of Seizure:

-

Gently restrain the mouse.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the electrodes on the corneas of the mouse.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Abolition of the tonic hindlimb extension is considered protection.

-

Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.

Materials and Equipment:

-

Male albino mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compounds and vehicle

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: As described for the MES test.

-

Drug Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group).

-

Pre-treatment Time: As determined by time-course studies.

-

Induction of Seizure: Administer a convulsant dose of PTZ subcutaneously in the loose skin on the back of the neck.

-

Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

-

Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.

-

Data Analysis: Calculate the percentage of protected animals and determine the ED50 using probit analysis.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound at the GABA-A receptor.

Caption: General experimental workflow for anticonvulsant screening.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its three-dimensional structure, lipophilicity, and electronic properties. The N1-benzoyl group is a critical feature that differentiates it from other barbiturates, likely enhancing its central nervous system penetration and modulating its interaction with the GABA-A receptor. The disubstitution at the C5 position with both an ethyl and a phenyl group is essential for its anticonvulsant activity. While a comprehensive quantitative SAR for a wide range of this compound analogs is not yet fully elucidated in publicly available literature, the foundational principles of barbiturate SAR provide a strong framework for future drug design efforts. Further synthesis and evaluation of novel N-aroyl barbiturates, guided by the principles outlined in this guide, will be instrumental in developing next-generation anticonvulsants with improved efficacy and safety profiles. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to this important area of medicinal chemistry.

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of N-(benzoylalkyl)imidazoles and N-(omega-phenyl-omega-hydroxyalkyl)imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Beyond the Synapse: Unveiling the Non-GABAergic Molecular Targets of Benzobarbital

An In-Depth Technical Guide for Researchers and Drug Development Professionals